molecular formula C9H12ClN3 B2955869 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride CAS No. 182416-08-6

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride

Cat. No.: B2955869
CAS No.: 182416-08-6
M. Wt: 197.67
InChI Key: JPAUOLFYUGJWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H12ClN3.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the Diels-Alder reaction, where a key intermediate reacts with benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce tetrahydropyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride apart is its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZBCPWIHABWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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